Isoglutamine

Übersicht

Beschreibung

L-isoglutamine is an isoglutamine that has L-configuration. It is an this compound and a L-glutamic acid derivative. It is an enantiomer of a D-isoglutamine.

Wirkmechanismus

Target of Action

L-Isoglutamine, also known as Isoglutamine, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12) . ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).

Mode of Action

It’s known that it can form the c-terminus of a peptide chain, as in muramyl dipeptide (mdp), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and this compound behaves as a γ-amino acid .

Biochemical Pathways

L-Isoglutamine is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It’s also known to be involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It’s known that l-isoglutamine has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Isoglutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Isoglutamine .

Result of Action

Minute amounts of MDP containing L-alanyl-D-isoglutamine can induce renal cell apoptosis in vitro and support MDP-induced kidney cytotoxicity in rabbits . This indicates that L-Isoglutamine may have potential therapeutic applications in the treatment of certain diseases.

Biochemische Analyse

Biochemical Properties

L-Isoglutamine is a component of molecules such as the bacterial cell wall muramyl dipeptides and its analogues such as N-Acetylmuramyl-L-alanyl-L-isoglutamine . It interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of L-Isoglutamine involves its conversion to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of L-Isoglutamine can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

L-Isoglutamine is involved in several metabolic pathways. It’s converted to glutamate, a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis . It interacts with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of L-Isoglutamine within cells and tissues involve various transporters and binding proteins . These interactions can affect its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of L-Isoglutamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Isoglutamine, specifically N-acetylmuramyl-L-alanyl-D-isoglutamine (often referred to as muramyl dipeptide or MDP), is a compound that has garnered significant attention in immunological research due to its biological activity, particularly in the context of immune response modulation. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a synthetic derivative of muramyl peptides, which are components of bacterial cell walls. These peptides play crucial roles in the activation of the immune system and have been studied for their potential therapeutic applications in various diseases, including autoimmune disorders and cancer.

This compound exerts its biological effects primarily through the following mechanisms:

- Immune Modulation : It stimulates B-cell activation and enhances cytokine production. Studies have shown that this compound can induce the secretion of several cytokines, including TNF-α and interleukins (IL-4, IL-10, IL-12) from immune cells .

- Adjuvant Activity : this compound has been demonstrated to enhance the efficacy of vaccines by acting as an adjuvant. It promotes a stronger immune response when used in conjunction with other immunogenic substances .

1. Immune Response Stimulation

A study published in PubMed indicated that this compound significantly stimulates the immune response in murine B cells, requiring various cytokines for optimal activity. The study also identified a novel monokine involved in this stimulation process .

2. Clinical Efficacy in Psoriasis

In a clinical trial involving 86 patients with plaque psoriasis, treatment with muramyl peptide (this compound) resulted in clinical improvement or cure in 98.2% of cases. The therapy normalized cytokine levels and significantly increased relapse-free periods for patients .

3. Pyrogenicity Studies

Research on the pyrogenic effects of this compound revealed that it induces biphasic fevers in animal models, indicating its potential effects on inflammatory responses . This property may be leveraged in therapeutic contexts where modulation of fever is beneficial.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Psoriasis Treatment

A cohort study involving patients with varying severity levels of plaque psoriasis demonstrated that treatment with this compound led to significant improvements in skin lesions and overall quality of life. Patients reported reduced symptoms and longer periods without flare-ups post-treatment.

Case Study 2: Cancer Immunotherapy

In preclinical models, this compound was combined with chemotherapeutic agents to enhance anti-tumor immunity. The results suggested that this compound could sensitize tumors to chemotherapy while reducing metastasis rates .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Buffering Agent in Biochemical Assays

L(+) Isoglutamine serves as a buffering agent in the titrimetric determination of amino nitrogen, which is crucial for studies involving peptidases. This application is documented in historical biochemical literature where it was used to stabilize pH during enzymatic reactions, enhancing the accuracy of measurements (Melville et al., 1935) .

Growth Promoting Agent in Microbial Cultures

In microbiological research, L(+) this compound is added to culture media to promote growth. It has been shown to enhance the proliferation of certain bacterial strains, making it a valuable component in experimental setups aimed at studying microbial physiology (Silverman et al., 1954) .

Immunological Applications

Adjuvant Activity

this compound derivatives, particularly N-acetylmuramyl-L-alanyl-D-isoglutamine, exhibit significant adjuvant activity. These compounds are utilized in immunological studies to enhance the immune response to vaccines. For instance, research has demonstrated that substituting L-alanine with other amino acids can modify the immunoadjuvant properties of these compounds, affecting antibody production and immune system activation (Adam et al., 1976) .

Clinical Applications in Cancer Treatment

this compound has been explored as an adjunct therapy in cancer treatments. Mifamurtide, an immunological agent used in osteosarcoma treatment, has been linked with this compound's ability to modulate immune responses. Studies indicate that its presence may influence the efficacy and side effects of chemotherapy regimens (PubMed, 2020) .

Pharmaceutical Applications

Drug Delivery Systems

Recent advancements have incorporated this compound into novel drug delivery systems. Its properties allow for enhanced solubility and stability of therapeutic agents, particularly in formulations aimed at reducing toxicity associated with traditional chemotherapy drugs. Research highlights its role in improving the bioavailability of lipophilic compounds through innovative encapsulation techniques (Science.gov, 2018) .

Mechanism of Action

this compound interacts with various biological pathways, influencing drug absorption and metabolism. For instance, it has been identified as a non-substrate for several cytochrome P450 enzymes, suggesting a role in minimizing drug-drug interactions during co-administration with other therapeutic agents (DrugBank) .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Melville et al., 1935 | Buffering Agent | Demonstrated effective stabilization of pH in enzymatic assays. |

| Silverman et al., 1954 | Microbial Growth | Enhanced growth rates of specific bacterial cultures when added to media. |

| Adam et al., 1976 | Immunoadjuvant | Showed significant increases in antibody production when used with vaccines. |

| PubMed Report, 2020 | Cancer Therapy | Highlighted potential benefits and side effects when combined with mifamurtide. |

| Science.gov Report, 2018 | Drug Delivery | Improved solubility and stability of lipophilic drugs using this compound-based systems. |

Eigenschaften

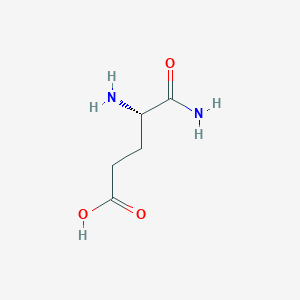

IUPAC Name |

(4S)-4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-65-7 | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoglutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOGLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.